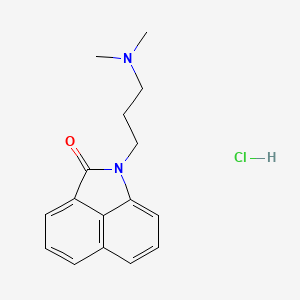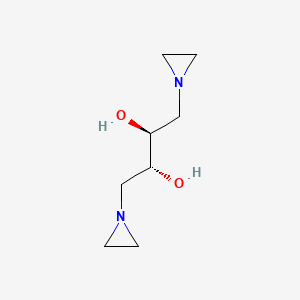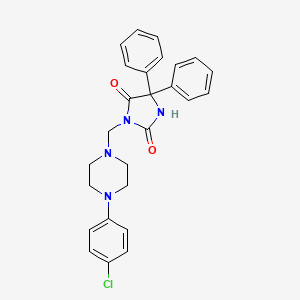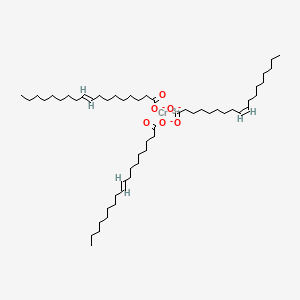
Benz(cd)indol-2(1H)-one, 1-(3-(dimethylamino)propyl)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benz(cd)indol-2(1H)-one, 1-(3-(dimethylamino)propyl)-, monohydrochloride typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Substitution Reaction: The indole core undergoes a substitution reaction with a suitable alkylating agent to introduce the 1-(3-(dimethylamino)propyl) group.
Hydrochloride Formation: The final step involves the formation of the monohydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
Benz(cd)indol-2(1H)-one, 1-(3-(dimethylamino)propyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
Benz(cd)indol-2(1H)-one, 1-(3-(dimethylamino)propyl)-, monohydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of BET proteins, which are involved in various cancers and inflammatory diseases.
Biological Research: The compound is used to investigate the role of BET proteins in gene regulation and epigenetics.
Pharmacology: It is explored for its anti-inflammatory and anti-cancer properties.
Chemical Biology: The compound serves as a tool for studying protein-ligand interactions and cellular signaling pathways.
作用机制
The mechanism of action of Benz(cd)indol-2(1H)-one, 1-(3-(dimethylamino)propyl)-, monohydrochloride involves inhibition of BET proteins. These proteins recognize acetylated lysine residues on histone tails, leading to the regulation of gene expression. By inhibiting BET proteins, the compound disrupts this recognition, thereby modulating gene expression and exerting anti-cancer and anti-inflammatory effects . The molecular targets include BRD4, a member of the BET family, and pathways such as NF-κB and NLRP3 signaling .
相似化合物的比较
Similar Compounds
Pyrrolo[4,3,2-de]quinolin-2(1H)-ones: These compounds also inhibit BET proteins but may have different selectivity profiles.
Cyclopent[de]isoquinolin-3(4H)-ones: These compounds share structural similarities but differ in their biological activities.
Uniqueness
Benz(cd)indol-2(1H)-one, 1-(3-(dimethylamino)propyl)-, monohydrochloride is unique due to its high selectivity for the first bromodomain (BD1) of BET proteins. This selectivity enhances its potential as a therapeutic agent with fewer off-target effects .
属性
CAS 编号 |
20904-09-0 |
|---|---|
分子式 |
C16H19ClN2O |
分子量 |
290.79 g/mol |
IUPAC 名称 |
1-[3-(dimethylamino)propyl]benzo[cd]indol-2-one;hydrochloride |
InChI |
InChI=1S/C16H18N2O.ClH/c1-17(2)10-5-11-18-14-9-4-7-12-6-3-8-13(15(12)14)16(18)19;/h3-4,6-9H,5,10-11H2,1-2H3;1H |
InChI 键 |
VSRSDJJAJAHNEC-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCCN1C2=CC=CC3=C2C(=CC=C3)C1=O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![(1R,4S,5R)-1,4-dimethyl-8-methylidene-2-oxabicyclo[3.2.1]octane](/img/structure/B14712894.png)
![(Propane-2,2-diylbis{6-[(oxiran-2-yl)methoxy]-3,1-phenylene})dimethanol](/img/structure/B14712910.png)
